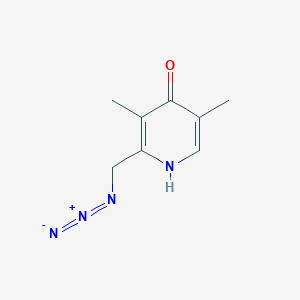
2-(Azidomethyl)-3,5-dimethylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . A number of methods exist for the preparation of azide-modified nucleosides, and the azido functionality can be introduced relatively easily into both the sugar and the nucleobase .
Synthesis Analysis
The synthesis of azido-modified nucleosides involves various methods. One approach is the reaction of benziodoxoles with trimethylsilyl azide to form stable, crystalline compounds . Another method involves the reaction of 2′-amino precursors by diazotransfer reaction .
Molecular Structure Analysis
Azide-modified nucleosides are structurally related to 2′-azido RNA. The 2′-N3 modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure .
Chemical Reactions Analysis
Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .
Physical and Chemical Properties Analysis
The physical and chemical properties of azide-modified nucleosides have been characterized using techniques such as IR spectroscopy .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Pathways: Research by Dieterich et al. (1973) describes new syntheses for 3,5-dialkylpyridines, including methods relevant to compounds similar to 2-(Azidomethyl)-3,5-dimethylpyridin-4-ol (Dieterich, Reiff, Ziemann, & Braden, 1973).
- NMR pH Indicators: Amrollahi (2014) synthesized fluorinated pyridines, closely related to the compound , for use as 19F NMR pH indicators (Amrollahi, 2014).
Application in Material Science
- Photoluminescent Properties: Kitada & Ishida (2014) explored polymeric copper(I) iodide complexes with azaaromatic ligands, including dimethylpyridine derivatives, showing tunable photoluminescence (Kitada & Ishida, 2014).
Application in Coordination Chemistry
- Manganese Azido Systems: A study by Abu-Youssef et al. (1999) focused on manganese azido systems with pyridine derivatives, relevant to understanding the coordination chemistry of similar compounds (Abu-Youssef, Escuer, Gatteschi, Goher, Mautner, & Vicente, 1999).
Complex Formation and Reactions
- Metal Ion Complexes: Dixon & Wells (1986) researched complexes formed between metal ions and agricultural chemicals, including pyridine derivatives, indicating potential applications in agrichemistry (Dixon & Wells, 1986).
- Cobalt(III) Azido Complexes: Goher, Al-Salem, & Mautner (1997) synthesized and characterized cobalt(III) azido complexes with disubstituted pyridine ligands, including dimethylpyridine, providing insights into coordination chemistry and potential catalytic applications (Goher, Al-Salem, & Mautner, 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(azidomethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-3-10-7(4-11-12-9)6(2)8(5)13/h3H,4H2,1-2H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJVRYKZCORPCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




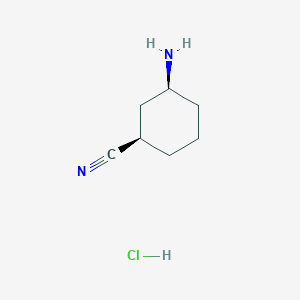


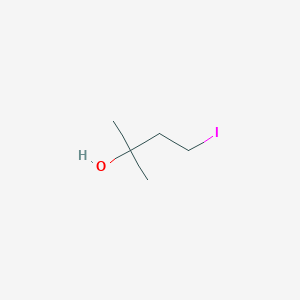
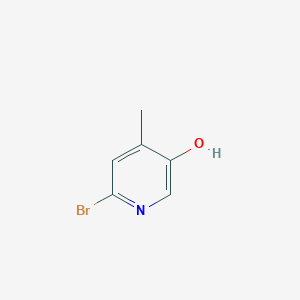
![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)
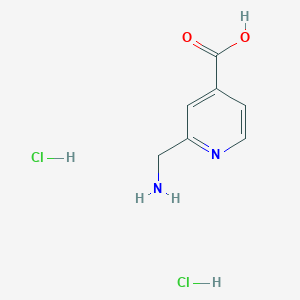
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)


